An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-ethyl-5-fluoro-2-methylaniline
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-ethyl-5-fluoro-2-methylaniline
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-ethyl-5-fluoro-2-methylaniline. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and related fluorinated aniline derivatives. While direct experimental spectra for N-ethyl-5-fluoro-2-methylaniline are not widely published, this guide establishes a robust predictive framework grounded in the experimental data of the parent compound, 5-fluoro-2-methylaniline, and the well-understood effects of N-alkylation on the NMR spectra of aromatic amines.
Introduction: The Significance of Fluorinated Anilines and NMR Spectroscopy
Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a fluorine atom into the aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. N-ethyl-5-fluoro-2-methylaniline, with its unique substitution pattern, presents a compelling subject for detailed spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides critical information on the connectivity of atoms, their spatial relationships, and the electronic structure of the molecule. An in-depth understanding of the NMR spectra of N-ethyl-5-fluoro-2-methylaniline is therefore essential for its synthesis, quality control, and application in further chemical transformations.
Foundational Analysis: Experimental NMR Data of 5-Fluoro-2-methylaniline
To construct a reliable prediction for the NMR spectrum of N-ethyl-5-fluoro-2-methylaniline, we first examine the experimentally determined spectral data for its immediate precursor, 5-fluoro-2-methylaniline.[1][2] This provides a solid baseline for understanding the influence of the methyl and fluoro substituents on the aniline ring.
The molecular structure and numbering scheme for 5-fluoro-2-methylaniline are presented below:
Caption: Molecular structure of 5-fluoro-2-methylaniline.
Table 1: Experimental NMR Data for 5-Fluoro-2-methylaniline in CDCl₃ [2]
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Aromatic | 6.97 | t | 7.2 | H-3 |
| 6.40 | t | 9.9 | H-4, H-6 | |
| Amine | 3.69 | s | - | -NH₂ |
| Methyl | 2.12 | s | - | -CH₃ |
| ¹³C NMR | δ (ppm) | Multiplicity (JC-F in Hz) | Assignment |
| Aromatic | 162.24 | d (240.9) | C-5 |
| 145.82 | d (10.6) | C-1 | |
| 131.12 | d (9.6) | C-3 | |
| 117.62 | d (2.6) | C-2 | |
| 104.67 | d (21.0) | C-4 | |
| 101.56 | d (24.6) | C-6 | |
| Methyl | 16.62 | s | -CH₃ |
Predictive Analysis: The Impact of N-Ethylation
The introduction of an ethyl group to the nitrogen atom of 5-fluoro-2-methylaniline will induce predictable changes in both the ¹H and ¹³C NMR spectra. These changes are primarily due to the electron-donating nature and steric bulk of the ethyl group.
Expected Changes in the ¹H NMR Spectrum:
-
N-H Signal: The two protons of the primary amine (-NH₂) will be replaced by a single proton of the secondary amine (-NH-), which will likely appear as a broad singlet or a triplet if coupling to the adjacent methylene protons is resolved.
-
Ethyl Group Signals: Two new signals will appear: a quartet for the methylene protons (-CH₂-) deshielded by the adjacent nitrogen, and a triplet for the terminal methyl protons (-CH₃) of the ethyl group.
-
Aromatic Signals: The electron-donating effect of the N-ethyl group is slightly stronger than that of the amino group.[3] This will cause a minor upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to the amino group (H-3 and H-6).
Expected Changes in the ¹³C NMR Spectrum:
-
Ethyl Group Signals: Two new aliphatic carbon signals will be present, corresponding to the methylene and methyl carbons of the ethyl group.
-
Aromatic Signals: The N-ethyl group will cause a downfield shift of the carbon atom to which it is attached (C-1) due to the alpha-carbon effect. The other aromatic carbon signals will experience minor shifts due to the altered electronic environment. The characteristic C-F coupling patterns will remain a key feature for assignment.[4]
Caption: Molecular structure of N-ethyl-5-fluoro-2-methylaniline.
Predicted NMR Data for N-ethyl-5-fluoro-2-methylaniline
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for N-ethyl-5-fluoro-2-methylaniline. These predictions are derived from a combination of the experimental data of the parent aniline, established substituent effects, and computational NMR prediction algorithms.[5][6]
Table 2: Predicted ¹H NMR Data for N-ethyl-5-fluoro-2-methylaniline (in CDCl₃, 400 MHz)
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |
| Aromatic H-3 | 6.9 - 7.1 | dd | ~8.0, ~2.5 | Ortho to methyl, meta to fluoro and amino groups. |
| Aromatic H-4 | 6.3 - 6.5 | td | ~8.0, ~2.5 | Ortho to fluoro, meta to methyl and amino groups. |
| Aromatic H-6 | 6.3 - 6.5 | dd | ~10.0, ~2.5 | Ortho to amino, meta to methyl and fluoro groups. |
| Amine N-H | 3.5 - 4.0 | br s | - | Exchangeable proton on nitrogen. |
| Ethyl -CH₂- | 3.0 - 3.3 | q | ~7.2 | Methylene group adjacent to nitrogen. |
| Methyl (on ring) | 2.0 - 2.2 | s | - | Methyl group at C-2. |
| Ethyl -CH₃ | 1.2 - 1.4 | t | ~7.2 | Terminal methyl of the ethyl group. |
Table 3: Predicted ¹³C NMR Data for N-ethyl-5-fluoro-2-methylaniline (in CDCl₃, 100 MHz)
| Assignment | Predicted δ (ppm) | Predicted Multiplicity (JC-F in Hz) | Rationale |
| Aromatic C-5 | 161 - 164 | d (~240) | Carbon directly bonded to fluorine. |
| Aromatic C-1 | 146 - 149 | d (~10) | Carbon attached to the N-ethylamino group. |
| Aromatic C-3 | 130 - 133 | d (~9) | Meta to fluorine. |
| Aromatic C-2 | 118 - 121 | d (~3) | Carbon bearing the methyl group. |
| Aromatic C-4 | 105 - 108 | d (~21) | Ortho to fluorine. |
| Aromatic C-6 | 102 - 105 | d (~25) | Ortho to fluorine. |
| Ethyl -CH₂- | 40 - 45 | s | Methylene carbon of the ethyl group. |
| Methyl (on ring) | 16 - 18 | s | Methyl carbon at C-2. |
| Ethyl -CH₃ | 14 - 16 | s | Terminal methyl carbon of the ethyl group. |
Experimental Protocols
For the acquisition of high-quality NMR spectra of N-ethyl-5-fluoro-2-methylaniline, the following experimental protocols are recommended.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other common NMR solvents such as acetone-d₆ or DMSO-d₆ can also be used, but chemical shifts may vary.[7][8][9]
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[4]
NMR Data Acquisition:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal signal dispersion.[10]
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be employed.
-
Number of Scans: 16 to 32 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.[4]
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') should be used to obtain singlets for all carbon signals.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.
-
Advanced NMR Experiments for Structural Confirmation
To unequivocally assign all proton and carbon signals and to confirm the structure of N-ethyl-5-fluoro-2-methylaniline, a suite of two-dimensional (2D) NMR experiments should be performed.
Caption: Workflow for comprehensive NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which will confirm the connectivity within the ethyl group (-CH₂-CH₃) and the coupling between aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the conformation of the molecule, for instance, the proximity of the N-ethyl group protons to the aromatic ring protons.
Conclusion
This technical guide provides a comprehensive framework for the interpretation and prediction of the ¹H and ¹³C NMR spectra of N-ethyl-5-fluoro-2-methylaniline. By leveraging experimental data from the parent compound, 5-fluoro-2-methylaniline, and applying fundamental principles of NMR spectroscopy, we have established a detailed set of predicted chemical shifts and coupling patterns. The outlined experimental protocols and advanced 2D NMR techniques offer a robust methodology for the empirical verification of these predictions and the complete structural characterization of this important fluorinated aniline derivative. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of such compounds, ensuring a high degree of confidence in their structural assignments.
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